molecular formula C12H15ClN4O2 B6053089 1-N-(5-nitroquinolin-8-yl)propane-1,2-diamine;hydrochloride

1-N-(5-nitroquinolin-8-yl)propane-1,2-diamine;hydrochloride

Cat. No.: B6053089
M. Wt: 282.72 g/mol
InChI Key: ZXUGEUWBOQUQMY-UHFFFAOYSA-N
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Description

1-N-(5-nitroquinolin-8-yl)propane-1,2-diamine;hydrochloride is a chemical compound that belongs to the class of nitroquinolines and derivatives It is characterized by the presence of a nitro group attached to a quinoline moiety, which is further linked to a propane-1,2-diamine structure

Properties

IUPAC Name

1-N-(5-nitroquinolin-8-yl)propane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2.ClH/c1-8(13)7-15-10-4-5-11(16(17)18)9-3-2-6-14-12(9)10;/h2-6,8,15H,7,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUGEUWBOQUQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-(5-nitroquinolin-8-yl)propane-1,2-diamine;hydrochloride can be achieved through several methods. One common approach involves the reaction of 5-nitroquinoline with propane-1,2-diamine under specific conditions. The reaction typically requires the use of a suitable solvent, such as ethanol, and a catalyst, such as stannous chloride dihydrate . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

1-N-(5-nitroquinolin-8-yl)propane-1,2-diamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-N-(5-nitroquinolin-8-yl)propane-1,2-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation . By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the nitro group can undergo redox reactions, generating reactive oxygen species that contribute to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N-(5-nitroquinolin-8-yl)propane-1,2-diamine;hydrochloride is unique due to its specific combination of a nitroquinoline moiety and a propane-1,2-diamine structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

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